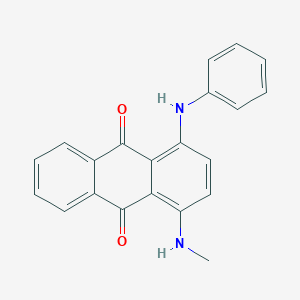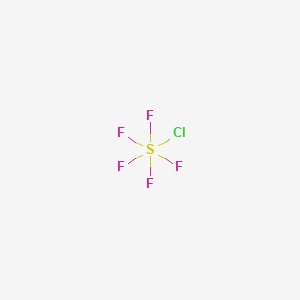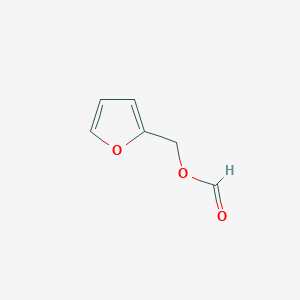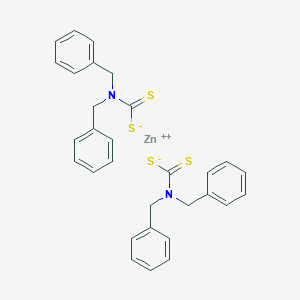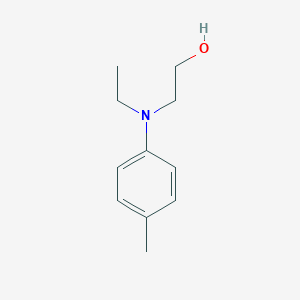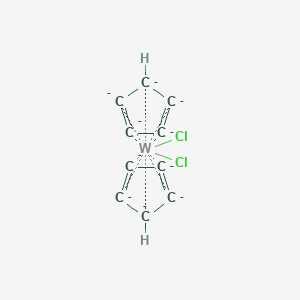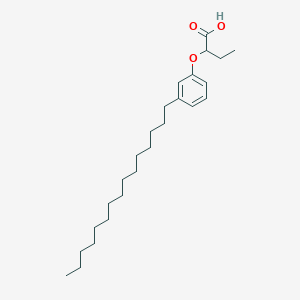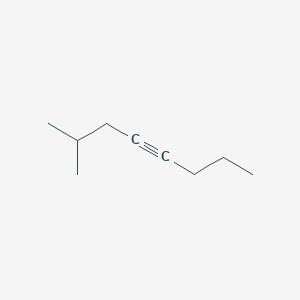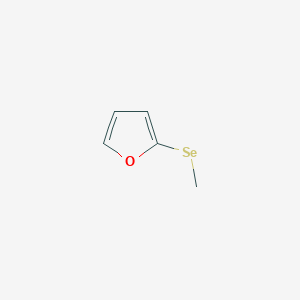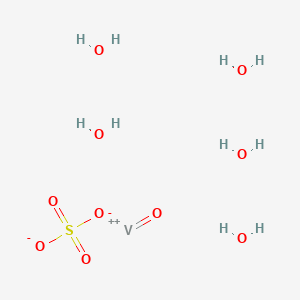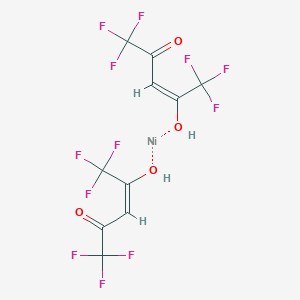
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel is a coordination compound where nickel is complexed with two molecules of 1,1,1,5,5,5-hexafluoropentane-2,4-dione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel typically involves the reaction of nickel(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in the presence of a base. A common method is to dissolve nickel(II) acetate in a suitable solvent such as ethanol, followed by the addition of 1,1,1,5,5,5-hexafluoropentane-2,4-dione and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex precipitates out .
Industrial Production Methods
While specific industrial production methods for Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel can undergo various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the hexafluoropentane-2,4-dione ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form adducts with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include other metal salts, organic ligands, and bases. Reaction conditions typically involve solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new nickel complexes with different ligands, while redox reactions may produce nickel complexes in different oxidation states .
Aplicaciones Científicas De Investigación
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel has several scientific research applications:
Catalysis: It can act as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of nickel and the effects of fluorinated ligands.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating the formation and breaking of chemical bonds. The hexafluoropentane-2,4-dione ligands can influence the electronic properties of the nickel center, enhancing its reactivity. In coordination chemistry, the compound’s ability to form stable complexes with various ligands is key to its function .
Comparación Con Compuestos Similares
Similar Compounds
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper: Similar in structure but with copper as the central metal.
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)palladium: Palladium replaces nickel in this analogous compound
Uniqueness
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel is unique due to the specific electronic and steric effects imparted by the hexafluoropentane-2,4-dione ligands. These effects can significantly influence the reactivity and stability of the nickel center, making it distinct from its copper and palladium analogs .
Propiedades
Número CAS |
14949-69-0 |
|---|---|
Fórmula molecular |
C10H8F12NiO6 |
Peso molecular |
510.84 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;nickel;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.Ni.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2 |
Clave InChI |
WJKVOHHIUHGEGU-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ni+2] |
SMILES isomérico |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ni] |
SMILES canónico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Ni] |
Key on ui other cas no. |
14949-69-0 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


